molecular formula C18H14N2O4 B4392781 N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B4392781
M. Wt: 322.3 g/mol
InChI Key: VOBJAPWVEQZUIH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, commonly known as BIA 10-2474, is a small molecule drug candidate that was developed by the French pharmaceutical company, Biotrial. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors and is being investigated for its potential use in the treatment of various neurological disorders.

Mechanism of Action

BIA 10-2474 acts by selectively inhibiting N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, which is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This results in an increase in the levels of endocannabinoids, which bind to and activate cannabinoid receptors in the brain and peripheral tissues, leading to various physiological effects.
Biochemical and Physiological Effects:
BIA 10-2474 has been shown to produce analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been shown to reduce inflammation and oxidative stress, which are implicated in various neurological disorders.

Advantages and Limitations for Lab Experiments

BIA 10-2474 has several advantages for lab experiments, including its high potency and selectivity for N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, which allows for precise modulation of the endocannabinoid system. However, its safety profile has been a subject of concern, as it has been associated with severe adverse effects in clinical trials.

Future Directions

Future research on BIA 10-2474 should focus on elucidating its mechanism of action and identifying its potential therapeutic applications in various neurological disorders. Additionally, efforts should be made to improve its safety profile and minimize the risk of adverse effects in clinical trials.

Scientific Research Applications

BIA 10-2474 has been extensively studied for its potential therapeutic applications in various neurological disorders such as pain, anxiety, and depression. It has been shown to modulate the endocannabinoid system by inhibiting N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, which is responsible for the breakdown of endocannabinoids such as anandamide. This leads to an increase in the levels of endocannabinoids, resulting in analgesic, anxiolytic, and antidepressant effects.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-17(13-9-19-14-4-2-1-3-12(13)14)18(22)20-8-11-5-6-15-16(7-11)24-10-23-15/h1-7,9,19H,8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBJAPWVEQZUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide

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